3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential biomedical applications. This compound is a member of the benzamide family, which is known for its diverse biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
科学的研究の応用
1. Histamine-3 Receptor Antagonism
Derivatives of dihydroisoquinolin-2(1H)-yl, such as those studied by Dahui Zhou et al. (2012), are potent histamine-3 (H3) receptor antagonists. These compounds show promise for targeting neurotransmitter receptors and ion channels, with potential implications for treating neurological disorders (Zhou et al., 2012).
2. Anticancer and Antimicrobial Applications
A study by Sandra M. Bonilla-Castañeda et al. (2022) on similar furan-2-carboxamide derivatives highlights their relevance as therapeutic agents, showing potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties (Bonilla-Castañeda et al., 2022).
3. Sigma Receptor Binding for Neurological Disorders
Research by R. Xu et al. (2007) on tetrahydroisoquinolinyl benzamides, which are closely related to your compound of interest, reveals significant insights into sigma receptor binding. These findings are crucial for developing treatments for psychiatric and neurological disorders (Xu et al., 2007).
4. Cytotoxicity and Psychotropic Activity
A. Zablotskaya et al. (2013) investigated dihydroisoquinolinyl ethan/propanamide derivatives and found that they exhibit notable psychotropic, anti-inflammatory, and cytotoxic activities. This suggests their potential use in treating mental health disorders and cancer (Zablotskaya et al., 2013).
5. Synthesis and Anti-Tuberculosis Activity
Yuefei Bai et al. (2011) conducted a study on N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives, which demonstrated anti-tuberculosis activities. This implies potential applications in infectious disease research (Bai et al., 2011).
特性
IUPAC Name |
3-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O2/c23-19-8-3-7-17(13-19)22(26)24-14-20(21-9-4-12-27-21)25-11-10-16-5-1-2-6-18(16)15-25/h1-9,12-13,20H,10-11,14-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUQJFFUWOTNOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC(=CC=C3)Br)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。